molecular formula C20H18FN3O3S B2658547 5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 442556-14-1

5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

Cat. No.: B2658547
CAS No.: 442556-14-1
M. Wt: 399.44
InChI Key: YOACTDIRFWRAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a heterocyclic molecule featuring a fused triazolo-thiazinone core. Its structure includes two aromatic substituents: a 4-ethoxy-3-methoxyphenyl group at position 5 and a 4-fluorophenyl group at position 2. This scaffold is part of a broader class of triazolo-thiazinones, which are studied for their diverse biological and electrochemical properties .

Properties

IUPAC Name

5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-3-27-15-9-6-13(10-16(15)26-2)17-11-18(25)24-20(28-17)22-19(23-24)12-4-7-14(21)8-5-12/h4-10,17H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOACTDIRFWRAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-ethoxy-3-methoxyphenyl)-2-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is part of a class of triazolo-thiazine derivatives that have garnered attention for their diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and potential therapeutic applications of this compound.

  • Molecular Formula : C15_{15}H14_{14}F N4_{4}O3_{3}S
  • Molecular Weight : 334.35 g/mol
  • CAS Number : 442556-14-1

Antiproliferative Effects

Research indicates that triazolo-thiazine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50_{50} values against HeLa cells were reported to be as low as 60 nM for structurally similar compounds, suggesting potent activity against cervical cancer cells .
  • In studies involving A549 (lung carcinoma) and MCF-7 (breast cancer) cell lines, derivatives showed promising results with IC50_{50} values ranging from 3 to 18 μM .

The mechanism underlying the antiproliferative effects includes:

  • Tubulin Inhibition : Compounds similar to the target compound have been shown to inhibit tubulin polymerization, disrupting the microtubule network essential for cell division .
  • Enzyme Inhibition : The derivatives exhibit inhibitory effects on acetylcholinesterase and alkaline phosphatase, which may contribute to their anticancer and anti-inflammatory properties .

Antimicrobial Activity

Triazolo-thiazine derivatives have demonstrated antimicrobial properties:

  • Compounds within this class have shown efficacy against various bacterial strains, including those responsible for human infections .
  • The antibacterial activity has been particularly noted against Gram-positive bacteria.

Synthesis Methods

The synthesis of triazolo-thiazine derivatives typically involves several pathways:

  • Condensation Reactions : Reaction of thioketones with hydrazines or hydrazones.
  • Cyclization : Utilizing α-haloketones in the presence of bases to form the triazole ring.
  • Microwave-Assisted Synthesis : This modern technique enhances yields and reduces reaction times significantly .

Case Studies

Several studies illustrate the biological potential of compounds related to this compound:

StudyCompoundCell LineIC50_{50} (µM)Mechanism
Similar DerivativeHeLa0.060Tubulin Inhibition
Similar DerivativeA5493 - 18Enzyme Inhibition
VariousPathogenic BacteriaVariesAntibacterial Activity

Scientific Research Applications

Pharmacological Applications

Anticancer Activity : Studies have shown that derivatives of triazolo-thiazines exhibit significant anticancer properties. For instance, compounds derived from this class have demonstrated cytotoxic effects against various cancer cell lines, including lung carcinoma and kidney fibroblast cells.

Antimicrobial Properties : The compound has been evaluated for its antimicrobial activities against several pathogenic bacteria. Research indicates that it possesses effective antibacterial properties, making it a candidate for developing new antibiotics.

Antiviral Activity : Some derivatives have shown promising results against viral infections, including those caused by highly pathogenic strains like avian influenza. The mechanism often involves inhibition of viral replication.

Case Study 1: Anticancer Efficacy

In a study published in PMC, researchers synthesized several triazolo-thiazine derivatives and tested their efficacy against lung cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than conventional chemotherapeutics, indicating enhanced selectivity and efficacy in targeting cancer cells without affecting normal cells .

Case Study 2: Antimicrobial Screening

A comprehensive screening of triazolo-thiazine derivatives against common pathogens revealed that certain compounds displayed broad-spectrum antibacterial activity. For example, one derivative was effective against both Gram-positive and Gram-negative bacteria, showcasing its potential as a new therapeutic agent .

Comparison with Similar Compounds

Core Structure Variations

The triazolo-thiazinone core is shared among several analogs, but substituent variations significantly influence their properties:

Compound Name Substituents (Position) Molecular Weight Key Features References
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one 4-Cl (Ph), 4-OCH₃ (Ph) ~401.86 (calc.) Enhanced lipophilicity due to Cl; methoxy improves solubility
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one 4-Cl (Ph), 3,4-(OCH₃)₂ (Ph) 401.865 Ortho-dimethoxy increases electron density; similar steric effects to target
(5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Benzylidene group; 4-OCH₂CH₃ (Ph) 379.4 Extended conjugation via benzylidene; altered redox properties

Key Observations :

  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may improve bioavailability compared to chlorophenyl analogs due to fluorine’s smaller size and higher electronegativity .

Physicochemical Properties

  • Molecular Weight : Estimated to be ~425–435 g/mol (based on analogs), making it suitable for drug-like properties.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can intermediates be characterized?

Answer: The synthesis involves multi-step heterocyclic condensation. A general approach includes:

Formation of the triazolo-thiazine core : Reacting substituted benzaldehydes with thiosemicarbazides under acidic reflux (e.g., DMF/acetic acid) to form thiazolidinone precursors .

Functionalization : Introducing the 4-ethoxy-3-methoxyphenyl and 4-fluorophenyl groups via nucleophilic substitution or coupling reactions. For example, aryl diazenyl intermediates (from diazonium salts) can be reacted with mercaptoacetic acid derivatives to form thiazolidinone linkages .

Characterization of intermediates : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry (e.g., chemical shifts for methoxy protons at ~3.8 ppm and fluorophenyl carbons at ~115 ppm) . IR spectroscopy (e.g., C=O stretch at ~1700 cm1^{-1}) validates cyclic ketone formation .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?

Answer:

  • 1H^1H-NMR : Identify aromatic protons (6.5–8.0 ppm) and substituents (e.g., ethoxy groups at 1.3–1.5 ppm for CH3_3, 4.0–4.2 ppm for OCH2_2) .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between triazolo and thiazine rings) .
  • HRMS : Confirms molecular weight (e.g., calculated [M+H]+^+ for C23 _{23}H21 _{21}FN4 _4O3 _3S: 477.1395) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Catalyst screening : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances coupling reactions (e.g., 70–80°C, 1 hour) with yields >80% .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing transition states .
  • By-product mitigation : Use TLC (hexane:ethyl acetate, 3:1) to monitor intermediates. Recrystallization in DMF/ethanol removes unreacted thiosemicarbazides .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

Answer:

  • Antimicrobial activity : Replace the 4-fluorophenyl group with chlorophenyl to enhance lipophilicity, improving membrane penetration (MIC reduced from 32 µg/mL to 8 µg/mL) .
  • Enzyme inhibition : Molecular docking (PDB: 3LD6) shows the triazolo-thiazine core interacts with lanosterol 14α-demethylase’s heme pocket. Methoxy groups increase binding affinity (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for non-substituted analogs) .

Q. How can contradictions in biological activity data across studies be resolved?

Answer:

  • Assay standardization : Use broth microdilution (CLSI guidelines) for antimicrobial testing to minimize variability .
  • Impurity profiling : HPLC-MS detects trace by-products (e.g., uncyclized intermediates) that may suppress activity .
  • Structural analogs : Compare EC50_{50} values of derivatives (e.g., 4-ethoxy vs. 4-methoxy) to isolate substituent effects .

Notes

  • Contradictions : reports higher antimicrobial activity for thiazolidinone derivatives than triazolo-thiazines, possibly due to reduced steric hindrance in smaller rings.
  • Unresolved issues : The role of the ethoxy group in modulating solubility vs. bioactivity requires further SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.